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Compound of Interest

Compound Name: 3-Chloro-2-fluoropyridine

Cat. No.: B073461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-chloro-2-fluoropyridine, a halogenated pyridine derivative of interest in medicinal

chemistry and materials science. Due to the limited availability of published experimental

spectra for this specific compound, this guide presents predicted data based on the analysis of

structurally similar compounds and established spectroscopic principles. Detailed experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data are also provided to facilitate empirical studies.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-chloro-2-
fluoropyridine. These predictions are derived from the known effects of chloro and fluoro

substituents on the pyridine ring system and analysis of data from related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-Chloro-2-fluoropyridine
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 7.30 - 7.50 ddd

J(H4-H5) ≈ 7-8, J(H4-

F2) ≈ 1-2, J(H4-H6) ≈

1-2

H-5 7.80 - 8.00 ddd

J(H5-H4) ≈ 7-8, J(H5-

H6) ≈ 4-5, J(H5-F2) ≈

3-4

H-6 8.10 - 8.30 ddd

J(H6-H5) ≈ 4-5, J(H6-

F2) ≈ 2-3, J(H6-H4) ≈

1-2

ddd = doublet of doublet of doublets

Table 2: Predicted ¹³C NMR Data for 3-Chloro-2-fluoropyridine

Carbon
Chemical Shift (δ,
ppm)

Multiplicity (due to
¹⁹F coupling)

Coupling Constant
(J, Hz)

C-2 155 - 160 d ¹J(C2-F2) ≈ 230-250

C-3 120 - 125 d ²J(C3-F2) ≈ 20-30

C-4 125 - 130 d ³J(C4-F2) ≈ 3-5

C-5 140 - 145 s -

C-6 148 - 152 d ⁴J(C6-F2) ≈ 2-4

d = doublet, s = singlet

Table 3: Predicted ¹⁹F NMR Data for 3-Chloro-2-fluoropyridine
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Fluorine
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

F-2 -70 to -90 ddd

J(F2-H6) ≈ 2-3, J(F2-

H5) ≈ 3-4, J(F2-H4) ≈

1-2

ddd = doublet of doublet of doublets; referenced to CFCl₃

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for 3-Chloro-2-fluoropyridine

Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 C-H stretching (aromatic) Medium-Weak

1600 - 1550
C=C and C=N stretching (ring

vibrations)
Strong

1470 - 1420
C=C and C=N stretching (ring

vibrations)
Strong

1250 - 1150 C-F stretching Strong

1100 - 1000 C-H in-plane bending Medium

850 - 750 C-Cl stretching Strong

750 - 650 C-H out-of-plane bending Medium

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for 3-Chloro-2-fluoropyridine
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m/z Ion Notes

131 [M]⁺
Molecular ion peak (containing

³⁵Cl)

133 [M+2]⁺

Isotopic peak for ³⁷Cl,

approximately 1/3 the intensity

of the M⁺ peak.[1][2][3]

96 [M-Cl]⁺ Loss of chlorine

102 [M-HCN]⁺
Loss of hydrogen cyanide from

the pyridine ring

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of purified 3-chloro-2-fluoropyridine in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

Transfer the solution to a clean NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis or precise chemical shift referencing is required.[5]

¹H NMR Acquisition:

Spectrometer: 300 MHz or higher field strength.

Pulse Program: Standard single-pulse experiment.

Acquisition Parameters:
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Spectral Width: ~12 ppm.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 (adjust for desired signal-to-noise).

¹³C NMR Acquisition:

Spectrometer: 75 MHz or higher.

Pulse Program: Proton-decoupled single-pulse experiment.

Acquisition Parameters:

Spectral Width: ~200 ppm.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

¹⁹F NMR Acquisition:

Spectrometer: Corresponding fluorine frequency for the available field strength (e.g., 282

MHz for a 300 MHz ¹H instrument).

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

Acquisition Parameters:

Spectral Width: ~200 ppm.[6]

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
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Place a single drop of neat 3-chloro-2-fluoropyridine onto the surface of a salt plate (e.g.,

NaCl or KBr).[7]

Place a second salt plate on top of the first, spreading the liquid into a thin film.[7][8]

Mount the plates in the spectrometer's sample holder.

Data Acquisition (FT-IR):

Technique: Transmission or Attenuated Total Reflectance (ATR).[9]

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty sample holder should be acquired prior to

running the sample.

Mass Spectrometry (MS)
Sample Introduction:

Method: Direct infusion via a syringe pump for a liquid sample, or via Gas Chromatography

(GC) for a volatile sample.

Ionization:

Technique: Electron Ionization (EI) is a common method for this type of molecule.[10][11]

Electron Energy: Typically 70 eV to induce fragmentation and generate a reproducible

spectrum.[10]

Mass Analysis:

Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
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Mass Range: Scan from m/z 40 to 200 to encompass the molecular ion and expected

fragments.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthesized organic compound like 3-chloro-2-fluoropyridine.

General Workflow for Spectroscopic Analysis
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Caption: A logical workflow for the spectroscopic analysis of an organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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